![molecular formula C18H27O5P B14668553 Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite CAS No. 42567-04-4](/img/structure/B14668553.png)
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite is a chemical compound with the molecular formula C18H27O5P. It contains a total of 53 bonds, including 26 non-hydrogen bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 2 four-membered rings, 1 six-membered ring, 2 ether groups (aliphatic), 1 phosphite group, and 2 oxetane groups
Métodos De Preparación
The synthesis of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves several steps. One common method includes the reaction of phenyl phosphite with 3-ethyl-3-oxetanemethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different phosphite derivatives.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts.
Aplicaciones Científicas De Investigación
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite can be compared with similar compounds such as:
Bis(1-ethyl(3-oxetanil)methyl) ether: This compound has a similar oxetane structure but differs in its ether linkage.
Other phosphite derivatives: These compounds share the phosphite group but may have different substituents and properties. The uniqueness of this compound lies in its specific combination of oxetane and phosphite groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
42567-04-4 |
|---|---|
Fórmula molecular |
C18H27O5P |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
bis[(3-ethyloxetan-3-yl)methyl] phenyl phosphite |
InChI |
InChI=1S/C18H27O5P/c1-3-17(10-19-11-17)14-21-24(23-16-8-6-5-7-9-16)22-15-18(4-2)12-20-13-18/h5-9H,3-4,10-15H2,1-2H3 |
Clave InChI |
ZGDCYFMCNOPXJG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COP(OCC2(COC2)CC)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)

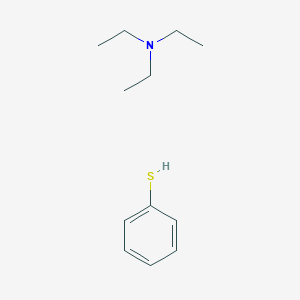
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
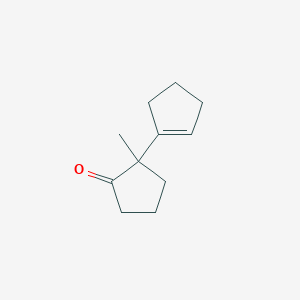

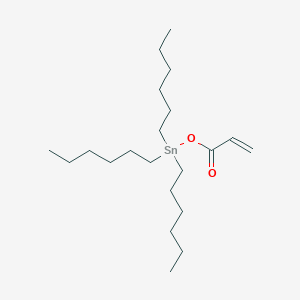
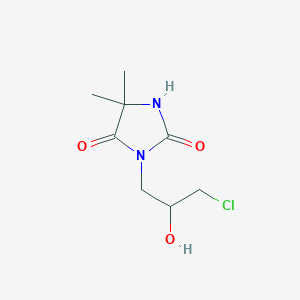
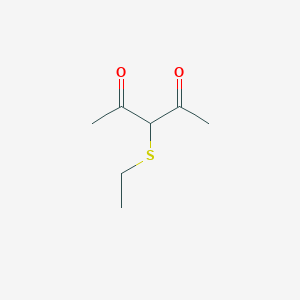
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
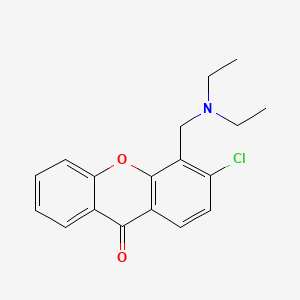
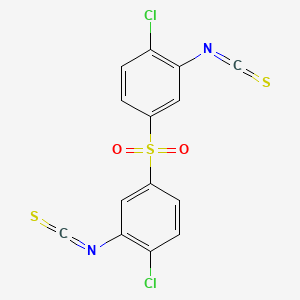
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
